Colistin is a polymyxin antibiotic derived from the bacterium Bacillus polymyxa subspecies colistinus. It is primarily utilized for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly in cases where other antibiotics are ineffective. Colistin is available in various formulations, with colistimethate sodium being the most commonly used intravenous form. This compound acts as a prodrug, which is converted into the active form of colistin in the body. The resurgence of colistin's use in clinical settings is largely due to the rise of multidrug-resistant organisms, necessitating effective treatment options.
Colistin was first discovered in 1949, and its clinical application began shortly thereafter. It is classified under the category of polymyxins, which are cyclic lipopeptide antibiotics. Colistimethate sodium, a derivative of colistin, is a water-soluble form that is administered intravenously or via inhalation. The classification of colistin includes:
Colistin can be synthesized through fermentation processes involving Bacillus polymyxa. The production involves the extraction and purification of colistin from bacterial cultures. Recent advancements have led to the development of conjugated forms, such as colistin conjugated with chitosan-capped gold nanoparticles. This synthesis typically employs chemical reduction methods where glutaraldehyde acts as a linker to bind chitosan and colistin, enhancing its therapeutic efficacy and stability.
Colistin consists of a cyclic peptide structure with a fatty acid tail, which contributes to its amphiphilic properties. The molecular formula for colistin is , with a molecular weight of approximately 1202.5 g/mol.
Colistin undergoes hydrolysis in biological systems, converting colistimethate sodium into active colistin forms. This reaction can lead to the formation of various derivatives due to its instability in aqueous solutions.
This reaction highlights the importance of renal function in determining the pharmacokinetics of colistin administration since renal impairment can affect drug clearance.
Colistin exerts its antibacterial effects primarily through the disruption of bacterial cell membranes. It binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased permeability and eventual cell lysis.
Studies indicate that colistin's effectiveness varies based on bacterial resistance mechanisms, particularly in strains exhibiting modified lipopolysaccharide structures.
Colistin is characterized by several distinct physical and chemical properties:
These properties influence its formulation and administration routes, particularly for intravenous use.
Colistin has several critical applications in modern medicine:
The resurgence of interest in colistin underscores its importance as a last-resort antibiotic amid rising antibiotic resistance globally.
Colistin (polymyxin E), isolated in 1947 from Paenibacillus polymyxa subspecies Colistinus, entered clinical practice in the late 1950s following United States Food and Drug Administration approval for Gram-negative infections like Pseudomonas aeruginosa and Enterobacteriaceae-associated diarrhoea or urinary tract infections [1] [6]. Its cationic polypeptide structure enabled bactericidal activity against lipid A in lipopolysaccharide (LPS), making it a critical early Gram-negative therapy [1]. By the 1970s, however, colistin was largely abandoned due to perceived high rates of nephrotoxicity and neurotoxicity and the contemporaneous introduction of "safer" alternatives like aminoglycosides and expanded-spectrum β-lactams [3] [10].
The period from the 1980s to early 2000s saw minimal systemic use, though colistin persisted topically (e.g., ophthalmic solutions) and in cystic fibrosis management for pulmonary Pseudomonas infections [1] [3]. The mid-1990s marked a pivotal shift: escalating multidrug-resistant (MDR) Acinetobacter baumannii, carbapenem-resistant Enterobacteriaceae, and P. aeruginosa strains—resistant to all other antibiotics—forced the reconsideration of colistin as salvage therapy [1] [3] [6]. This reintroduction was not due to improved toxicity profiles but stemmed from dire clinical necessity amid a barren antibiotic development pipeline [3] [10].
Table 1: Key Milestones in Colistin’s Clinical Journey
Era | Status | Primary Drivers |
---|---|---|
1959–1970s | First-line use | FDA approval; activity against Gram-negative pathogens lacking alternatives |
1970s–1990s | Clinical abandonment | Toxicity concerns; introduction of aminoglycosides/cephalosporins |
Mid-1990s | Reintroduction | Emergence of carbapenem-resistant Enterobacteriaceae and A. baumannii |
Post-2010 | Critical last-resort | Global spread of extensively drug-resistant (XDR) pathogens; antibiotic pipeline failure |
The re-emergence of colistin was propelled by the relentless rise of carbapenemase-producing Gram-negative bacteria. Carbapenem resistance—mediated by enzymes like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48)—rendered mainstay therapies ineffective [2] [10]. Surveillance data highlighted alarming trends: a 2024 Egyptian study found 98.2% of K. pneumoniae, A. baumannii, and P. aeruginosa isolates were carbapenem-resistant, with 23.9% of K. pneumoniae concurrently resistant to colistin [2]. Similarly, Croatian hospitals reported 75% of colistin-resistant Enterobacteriaceae co-produced extended-spectrum β-lactamases, and 63% harbored OXA-48 carbapenemases [10].
Colistin filled a therapeutic void as pharmaceutical innovation stagnated. Between 2000–2018, only two new structural classes of antibiotics gained approval globally, neither active against Gram-negative "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) [1] [3]. The Infectious Diseases Society of America’s "Bad Bugs, No Drugs" initiative underscored this crisis, identifying colistin as one of the few remaining options against pandrug-resistant isolates [1].
Table 2: Global Resistance Patterns Driving Colistin Use (Select Studies)
Region | Pathogen | Carbapenem Resistance (%) | Colistin Resistance (%) | Dominant Mechanism | Citation |
---|---|---|---|---|---|
Egypt | Klebsiella pneumoniae | 98.2 | 23.9 | NDM + OXA-48-like (84.8%) | [2] |
Croatia | Enterobacteriaceae | 75.0* | 100.0† | OXA-48 (63%) | [10] |
Pakistan (ICU) | K. pneumoniae | Not reported | 91.4‡ | Not specified | [4] |
*Percentage co-producing carbapenemases; †All studied isolates were carbapenem-resistant; ‡Percentage among colistin-resistant Gram-negative rods.
Early toxicity concerns about colistin arose from poorly standardized dosing, impure formulations, and limited pharmacokinetic monitoring [3] [8]. Modern pharmacovigilance has refined these perceptions:
These insights reposition colistin as a manageable last-line option rather than a prohibitively toxic agent, cementing its role in antimicrobial stewardship programs confronting carbapenem resistance [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9